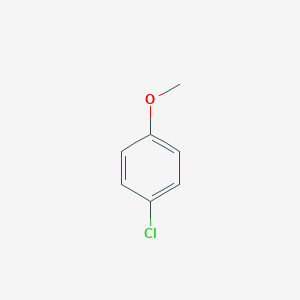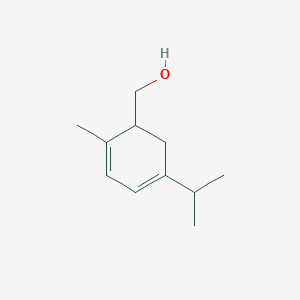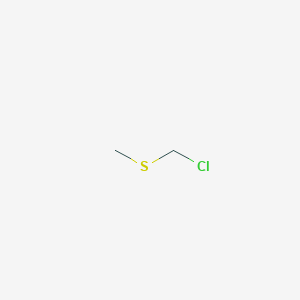
Chloromethyl methyl sulfide
Overview
Description
Chloromethyl methyl sulfide is an organosulfur compound with the chemical formula ClCH₂SCH₃. It is a colorless liquid that is structurally related to sulfur mustards, making it a potentially hazardous alkylating agent. This compound is used in organic chemistry as a protecting group and has various applications in synthetic chemistry .
Mechanism of Action
Target of Action
Chloromethyl methyl sulfide (CMS) is an organosulfur compound that primarily targets carboxylic acids . It is used in organic chemistry as a protecting group .
Mode of Action
CMS interacts with its targets through a process known as alkylation . In the presence of a base, it converts carboxylic acids (RCO2H) to esters (RCO2CH2SCH3) . This conversion is a key step in many organic synthesis reactions .
Biochemical Pathways
The primary biochemical pathway affected by CMS is the conversion of carboxylic acids to esters . This process can have downstream effects on a variety of biochemical reactions, particularly those involving the synthesis of complex organic molecules .
Result of Action
The primary result of CMS’s action is the conversion of carboxylic acids to esters . This can facilitate the synthesis of a variety of organic compounds . It should be noted that cms is structurally related to sulfur mustards and is a potentially hazardous alkylating agent .
Action Environment
The action of CMS can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of a base . Additionally, safety data sheets indicate that CMS is a highly flammable liquid and vapor , suggesting that its stability and efficacy could be influenced by temperature and the presence of ignition sources .
Biochemical Analysis
Biochemical Properties
Chloromethyl methyl sulfide is used as a methylene transfer reagent for iron (II) mediated cyclopropanation and for carbonyl and aromatic compounds . It interacts with carboxylic acids (RCO2H) to form esters RCO2CH2SCH3 .
Cellular Effects
Given its structural similarity to sulfur mustards, it may have similar effects on cells, including DNA alkylation and disruption of normal cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a methylene transfer reagent . It can convert carboxylic acids to esters in the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl methyl sulfide is typically prepared by treating dimethyl sulfide with sulfuryl chloride. The reaction involves the chlorination of dimethyl sulfide, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves heating a solution of dimethyl sulfide in pentane and gradually adding a solution of sulfuryl chloride in pentane. The mixture is then heated for several hours, and the pentane is distilled off. The product is collected by distillation at 104-106°C .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl methyl sulfide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions:
Nucleophiles: Sodium iodide (NaI) in dimethyl ether (DME) is commonly used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or peracids can be used for oxidation reactions.
Major Products:
Substitution Reactions: The major products are methylthiomethyl ethers.
Oxidation Reactions: The major products are sulfoxides and sulfones.
Scientific Research Applications
Comparison with Similar Compounds
- Dimethyl sulfide (CH₃SCH₃)
- 2-Chloroethyl ethyl sulfide (ClCH₂CH₂SCH₃)
- Chloromethyl methyl ether (ClCH₂OCH₃)
Comparison: Chloromethyl methyl sulfide is unique due to its dual functional groups: a thioether and an alkyl chloride. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis. In contrast, dimethyl sulfide lacks the reactive chlorine atom, and 2-chloroethyl ethyl sulfide has a different alkyl chain structure, affecting its reactivity and applications .
Properties
IUPAC Name |
chloro(methylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClS/c1-4-2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMLCCRPDOIBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178406 | |
| Record name | Chlorodimethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-51-5 | |
| Record name | Chloromethyl methyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodimethyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl methyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorodimethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl methyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Chloromethyl methyl sulfide (CMMS) serves as a versatile reagent in organic synthesis. It finds application in:
- Protecting carboxylic acids and alcohols: CMMS can protect these functional groups as their corresponding methylthiomethyl (MTM) ethers. [] This protection strategy offers mild reaction conditions and versatility in deprotection.
- Introducing methyl or methylene units: CMMS acts as a source of methyl or methylene units for incorporation into various molecules, including additions to carbon and nitrogen atoms. []
- Preparing vinyl sulfides: CMMS serves as a precursor for the synthesis of vinyl sulfides, which are valuable intermediates and building blocks in organic chemistry. []
- Grignard reagent precursor: CMMS can be converted into its corresponding Grignard reagent, which can then react with various electrophiles, expanding its synthetic utility. []
- Oxidative additions with metals: CMMS participates in oxidative addition reactions with different metals, showcasing its versatility in organometallic chemistry. []
- Synthesis of sulfonium salts and ylides: CMMS reacts with phosphonamides to form chiral sulfonium salts, which can be further converted to sulfonium ylides. These ylides are valuable reagents for asymmetric cyclopropanation reactions, highlighting CMMS's utility in asymmetric synthesis. []
A: this compound, in the presence of Aluminum Chloride (AlCl3), exhibits powerful electrophilic methylthiomethylation properties towards aromatic compounds. This reaction leads to the introduction of a methylthiomethyl (MeSCH2) group onto the aromatic ring. []
A: Yes, this compound can react with cyclic olefins. Acetonitrile is a suitable solvent for this type of reaction. []
A: Microwave irradiation of this compound with exo-norbornane oxide results in a complex reaction yielding fourteen distinct products. [] This underscores the potential for microwave-assisted synthesis to access a diverse range of structures using CMMS.
A:
ANone: Yes, extensive spectroscopic investigations have been conducted on CMMS:
- Raman and Infrared Spectroscopy: These studies provide detailed information about the vibrational modes and conformational preferences of CMMS. The results indicate that the gauche conformer (methyl group gauche to the chlorine atom) is dominant in gaseous, liquid, and solid states. []
- NMR Spectroscopy: 1H NMR spectroscopy is a valuable tool for analyzing the purity and characterizing the structure of CMMS and its derivatives. [, ]
ANone: Both experimental and computational studies have been employed to investigate the conformational preferences of CMMS:
- Experimental Data: Spectroscopic analyses, particularly Raman and infrared spectroscopy, suggest that the gauche conformer is more stable than the trans conformer. []
- Computational Studies: Ab initio calculations, including those at the MP2/6-31G* level of theory, support the experimental findings, predicting the gauche conformer to be significantly more stable (more than 10.22 kJ/mol) than the trans conformer. []
A: Research comparing CMMS to its sulfinyl and sulfonyl analogs provides valuable insights into the influence of sulfur oxidation state on conformational preferences and stereoelectronic effects. [] Understanding these differences is crucial for rationalizing the reactivity and properties of these related compounds.
A: Yes, this compound can be efficiently oxidized to Chloromethyl methyl sulfone using various oxidizing agents. [, ] While traditional oxidants often face challenges due to the sensitivity of CMMS to hydrolysis in aqueous solutions, methods employing dimethyldioxane in acetone [] or hydrogen peroxide in diethyl ether [, ] have proven effective for this transformation.
ANone: CMMS demands careful handling due to its properties:
- Hydrolysis: CMMS hydrolyzes readily, so it should be protected from moisture. []
- Flammability: CMMS is flammable and should be kept away from open flames and sources of ignition. []
- Odor: CMMS emits a strong, unpleasant odor and should be handled in a well-ventilated area, preferably a fume hood. [, ]
A: While CMMS possesses unique reactivity, exploring alternatives and substitutes is always beneficial for reasons such as cost-effectiveness, safety, and environmental considerations. [] Identifying suitable alternatives would depend on the specific application and desired transformation.
A: Given the reactivity and potential hazards associated with CMMS, understanding its environmental impact and developing strategies for its degradation or recycling are crucial. [, ] Research in this area could involve investigating its biodegradability, ecotoxicological effects, and developing methods for its safe disposal or transformation into less harmful substances.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


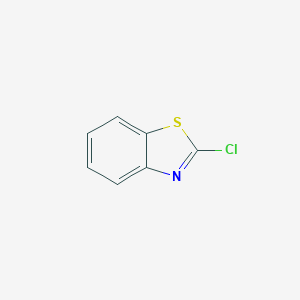
![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
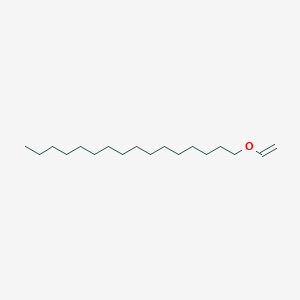

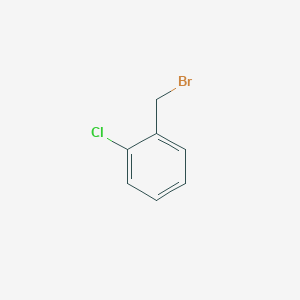

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane,1-(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-](/img/structure/B146256.png)


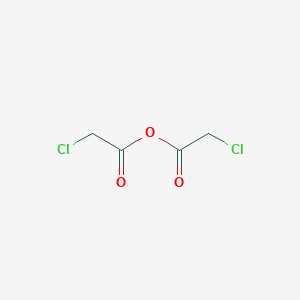
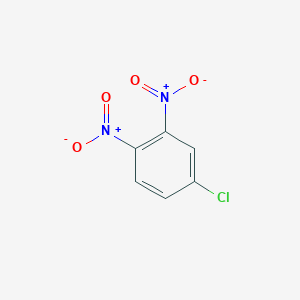
![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
